4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with a molecular formula of C22H16Cl2N4OS . This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-(benzyloxy)benzaldehyde with 5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst . The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol . The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound’s biological activity makes it a valuable tool for studying various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- **4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- **4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- **4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both benzyloxy and dichlorophenyl groups, which contribute to its distinct chemical and biological properties . These structural features may enhance its binding affinity to molecular targets and improve its overall efficacy in various applications .
Properties
Molecular Formula |
C22H16Cl2N4OS |
---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-4-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H16Cl2N4OS/c23-17-8-11-19(20(24)12-17)21-26-27-22(30)28(21)25-13-15-6-9-18(10-7-15)29-14-16-4-2-1-3-5-16/h1-13H,14H2,(H,27,30)/b25-13+ |
InChI Key |
ATLAYYSADJPFQP-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/N3C(=NNC3=S)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NN3C(=NNC3=S)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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